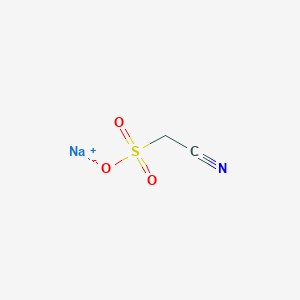

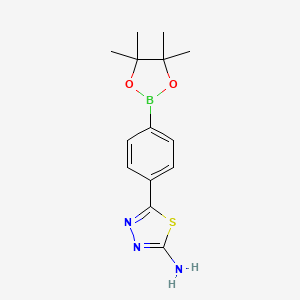

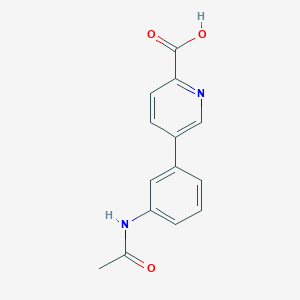

(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Synthesis Analysis

The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be viewed using computational tools . The structure of these compounds is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound can be used in organic synthesis, particularly in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives is 72%; mp: 174–176°C; IR (KBr): 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .Scientific Research Applications

Thiadiazole Derivatives in Pharmacology

1,3,4-Thiadiazole derivatives, including compounds related to (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester, have been extensively studied for their pharmacological properties. These heterocyclic compounds are recognized for their diverse pharmacological potential due to wide possibilities for chemical modification. They have shown antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The thiadiazole core is considered a crucial structural component in developing new drug-like molecules, offering a promising matrix for medicinal chemistry advancements (Lelyukh, 2019).

Boronic Acid Derivatives in Drug Design

Boronic acid derivatives, including those similar to the compound , play a significant role in organic synthesis, pharmacology, and materials science due to their stability and versatile reactivity. Recent interest has grown in BON heterocycles (boron chelates comprising a B–O–N motif), which are considered new chemotypes for drug design. These compounds demonstrate hydrolytic and thermal resistance, making them suitable for bioconjugate preparation and functionally modified polymers, suggesting their potential as 'metal-free' infrared emitters in organic optoelectronics (Golovanov & Sukhorukov, 2021).

Electrochemical Biosensors

Ferroceneboronic acid and its derivatives, closely related to the mentioned compound, have been utilized in developing electrochemical biosensors. These sensors can detect sugars, glycated hemoglobin (HbA1c), fluoride ions, and other compounds by exploiting the selective binding properties of boronic acid moieties. Such sensors offer non-enzymatic options for glucose detection and monitoring other biologically relevant molecules, highlighting the compound's relevance in biosensor technology (Wang et al., 2014).

Mechanism of Action

Target of Action

Boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . This suggests that the compound could interact with transition metals in its target of action.

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation, specifically in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Pharmacokinetics

Boronic acid pinacol esters are known for their stability, which could potentially impact their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of transition metals, which are necessary for the Suzuki–Miyaura reaction . Additionally, the stability of boronic acid pinacol esters suggests that they may be resistant to various environmental conditions .

Future Directions

1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, these compounds might be promising candidates for further evaluation in the field of medicinal chemistry.

properties

IUPAC Name |

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2S/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11-17-18-12(16)21-11/h5-8H,1-4H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSIWJZOVXCOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)